Synepirin 500

Description

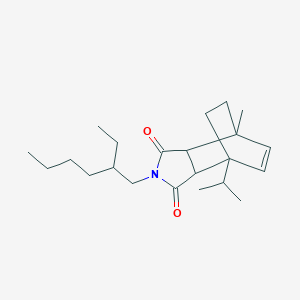

Synepirin 500 (CAS: 13358-11-7), chemically designated as N-(2-Ethylhexyl)-1-isopropyl-4-methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboximide, is a pesticide synergist used to enhance the efficacy of active insecticidal ingredients. Its bicyclic dicarboximide structure contributes to its role in inhibiting detoxification enzymes in insects, thereby prolonging the activity of pyrethroids and other insecticides .

Properties

CAS No. |

13358-11-7 |

|---|---|

Molecular Formula |

C22H35NO2 |

Molecular Weight |

345.5 g/mol |

IUPAC Name |

4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |

InChI |

InChI=1S/C22H35NO2/c1-6-8-9-16(7-2)14-23-19(24)17-18(20(23)25)22(15(3)4)12-10-21(17,5)11-13-22/h10,12,15-18H,6-9,11,13-14H2,1-5H3 |

InChI Key |

MVKYQJHRHHQPDM-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CN1C(=O)C2C(C1=O)C3(CCC2(C=C3)C)C(C)C |

Canonical SMILES |

CCCCC(CC)CN1C(=O)C2C(C1=O)C3(CCC2(C=C3)C)C(C)C |

Other CAS No. |

13358-11-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Synepirin 500 belongs to a class of pesticide synergists that share functional roles but differ structurally and mechanistically. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of this compound and Analogous Synergists

Key Findings :

Structural Diversity :

- This compound and MGK 264 both feature bicyclic dicarboximide cores but differ in ring size (Synepirin: bicyclo[2.2.2] vs. MGK 264: bicyclo[2.2.1]), which may influence binding affinity to insect enzymes .

- PBO and S-421 lack the dicarboximide group, relying instead on ether linkages for synergism, suggesting divergent metabolic inhibition pathways .

Efficacy and Applications: this compound is specialized for pyrethroids, whereas PBO has broader compatibility with multiple insecticide classes . MGK 264 is noted for lower mammalian toxicity compared to this compound, making it preferable in formulations requiring reduced environmental persistence .

Regulatory and Safety Profiles: this compound’s inclusion in Japan’s chemical testing program highlights concerns about its residue accumulation, unlike S-421, which is less scrutinized due to its niche use . PBO is classified as a “likely carcinogen” by the EPA, whereas this compound lacks equivalent carcinogenicity data, underscoring the need for further toxicological studies .

Q & A

Q. How to ensure compliance with open-data mandates when publishing this compound research?

- Methodological Answer :

- Deposit raw spectra, crystallographic data, and sequencing reads in repositories like Zenodo or ChEMBL.

- Use CC-BY licenses for figures and provide detailed metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.